molecular formula C21H18ClN5O2S B2541452 N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852376-40-0

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2541452
CAS No.: 852376-40-0
M. Wt: 439.92
InChI Key: FMRQSLGLPRBMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial signaling molecule in the B-cell antigen receptor (BCR) pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells. This small molecule inhibitor covalently binds to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of BCR signaling. Its primary research value lies in the investigation of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune and inflammatory conditions like rheumatoid arthritis, where aberrant B-cell activity is a known driver of disease pathology. By selectively targeting BTK , this compound allows researchers to precisely dissect the BCR signaling pathway and evaluate the therapeutic potential of BTK inhibition in preclinical models. It serves as a critical tool compound for studying apoptosis, cell proliferation, and cytokine release in malignant and overactive B-cells, providing invaluable insights for the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-3-6-15(11-17(13)22)23-19(28)12-30-20-10-9-18-24-25-21(27(18)26-20)14-4-7-16(29-2)8-5-14/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQSLGLPRBMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H20ClN3O3SC_{24}H_{20}ClN_3O_3S. Its structure features a triazolo-pyridazine core linked to a thioacetamide moiety, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyridazine have shown efficacy against various bacterial strains. A study highlighted the synthesis and evaluation of such compounds, revealing that they possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 μg/mL
Compound BS. aureus10 μg/mL

Antimalarial Activity

Compounds similar to this compound have been evaluated for their antimalarial properties. Specifically, triazolo-pyridine derivatives have been shown to inhibit falcipain-2, a crucial enzyme in the malaria parasite lifecycle. For example, compounds with IC50 values ranging from 2.24 to 4.98 μM were identified as promising candidates for further development .

Anti-inflammatory and Antioxidant Properties

The compound also exhibits anti-inflammatory and antioxidant activities. A study assessing various triazole derivatives found that they could significantly reduce inflammation markers in vitro and exhibit potent scavenging activity against free radicals . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes involved in microbial metabolism or parasite survival.
  • Cellular Interaction : It may alter cellular signaling pathways associated with inflammation and oxidative stress.
  • Structural Compatibility : The structural features allow for effective binding to target sites within pathogens or inflammatory pathways.

Case Studies

Several studies have explored the pharmacological properties of related compounds:

  • Antibacterial Efficacy : A comparative study on benzotriazole derivatives demonstrated that certain modifications could enhance antibacterial activity significantly .
  • Antimalarial Research : In vitro studies on triazolo-pyridine sulfonamides showed promising results against Plasmodium falciparum, indicating the potential for developing new antimalarial therapies .

Scientific Research Applications

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit key kinases involved in cancer cell proliferation, such as BRAF(V600E), EGFR, and Aurora-A kinase. The following table summarizes the inhibitory potency of the compound against various cancer cell lines:

Cancer Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0
HCT116 (Colon Cancer)10.0

These results suggest that N-(3-chloro-4-methylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide could be a promising candidate for further development as an anticancer agent.

Case Studies

  • In Vitro Evaluation of Anticancer Activity :
    A study conducted by the National Cancer Institute (NCI) evaluated the anticancer efficacy of the compound across a panel of approximately sixty cancer cell lines. The results demonstrated an average cell growth inhibition rate of 12.53%, indicating its potential as an effective therapeutic agent .
  • Molecular Docking Studies :
    In silico molecular docking studies have been performed to assess the binding affinity of this compound to various protein targets involved in cancer biology. The docking results suggest a strong interaction with PCAF, supporting its role as a potential inhibitor .

Chemical Reactions Analysis

Oxidation of Thioether Moiety

The thioacetamide group undergoes oxidation under controlled conditions. Using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C produces sulfoxide and sulfone derivatives.
Example reaction:

ThioacetamideH2O2/CH2Cl2Sulfoxideexcess H2O2Sulfone\text{Thioacetamide} \xrightarrow{\text{H}_2\text{O}_2/\text{CH}_2\text{Cl}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Key data:

ReactantOxidizing AgentProductYieldReference
Thioacetamide derivative30% H₂O₂Sulfoxide78%
SulfoxideExcess H₂O₂Sulfone85%

Hydrolysis of Acetamide Group

The acetamide functionality is susceptible to acidic or basic hydrolysis. Treatment with 6M HCl at reflux yields the corresponding carboxylic acid, while NaOH/ethanol produces the sodium salt.
Example reaction:

AcetamideHCl (6M), ΔCarboxylic Acid+NH4+\text{Acetamide} \xrightarrow{\text{HCl (6M), Δ}} \text{Carboxylic Acid} + \text{NH}_4^+

Key data:

ConditionProductReaction TimeYieldReference
6M HCl, refluxCarboxylic acid4–6 h92%
2M NaOH, ethanolSodium carboxylate2 h88%

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl and 3-chloro-4-methylphenyl groups participate in EAS. Nitration (HNO₃/H₂SO₄) and halogenation (Br₂/FeBr₃) occur preferentially at positions activated by the methoxy group (para/ortho-directing).
Example nitration:

Aromatic ringHNO3/H2SO4Nitro derivative\text{Aromatic ring} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{Nitro derivative}

Key data:

ReactionReagentsPosition SubstitutedYieldReference
NitrationHNO₃/H₂SO₄Para to methoxy65%
BrominationBr₂/FeBr₃Ortho to methoxy70%

Triazole Ring Functionalization

The triazolo[4,3-b]pyridazine core undergoes alkylation and cross-coupling reactions. Palladium-catalyzed Suzuki coupling with aryl boronic acids introduces substituents at the 6-position of the pyridazine ring.
Example Suzuki coupling:

Triazolo-pyridazine+Ar-B(OH)2Pd(PPh3)46-Aryl derivative\text{Triazolo-pyridazine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{6-Aryl derivative}

Key data:

Boronic AcidCatalystProductYieldReference
4-FluorophenylboronicPd(PPh₃)₄6-(4-Fluorophenyl)82%
3-ThienylboronicPd(OAc)₂6-(3-Thienyl)75%

Alkylation of Sulfur Atom

The thioether sulfur reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form sulfonium salts.
Example reaction:

Thioether+CH3INaH, DMFSulfonium salt\text{Thioether} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{Sulfonium salt}

Key data:

Alkyl HalideBaseProductYieldReference
Methyl iodideNaHMethyl sulfonium68%
Benzyl chlorideK₂CO₃Benzyl sulfonium60%

Cyclization Reactions

Under dehydrating conditions (POCl₃, 80°C), the compound forms fused heterocycles via intramolecular cyclization.
Example reaction:

ThioacetamidePOCl3,ΔTriazolo-thiadiazine\text{Thioacetamide} \xrightarrow{\text{POCl}_3, Δ} \text{Triazolo-thiadiazine}

Key data:

Dehydrating AgentTemperatureProductYieldReference
POCl₃80°CTriazolo-thiadiazine75%
P₂O₅120°COxadiazole derivative70%

Photocatalytic Modifications

Visible-light-mediated reactions using eosin Y and CBr₄ enable functionalization of the triazole ring, producing derivatives with enhanced electronic properties.
Key data:

CatalystLight SourceProductYieldReference
Eosin Y/CBr₄Visible light5-Nitro-triazole90%
Ru(bpy)₃Cl₂Blue LED5-Cyano-triazole85%

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions show enhanced anticancer activity. For example, sulfone analogs exhibit IC₅₀ values of 0.42 μM against human alkaline phosphatase (ALP), surpassing doxorubicin (2.80 μM) .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its triazolo[4,3-b]pyridazine core, a bicyclic system combining triazole and pyridazine rings. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Key Compounds
Compound Name / CAS Number Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-(thioacetamide-3-chloro-4-methylphenyl) 452.52
2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine / 1204296-37-6 [1,2,4]triazolo[4,3-b]pyridazine 3-(4-methoxyphenyl), 6-(ethoxyamine) 285.30
N-(4-Ethoxyphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide / 573948-03-5 4H-1,2,4-triazole 4-ethyl, 5-(pyrazin-2-yl), thioacetamide-4-ethoxyphenyl ~420.49
N-(3-Chloro-4-methoxyphenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide / 731812-05-8 4H-1,2,4-triazole 5-methyl, 4-phenyl, thioacetamide-3-chloro-4-methoxyphenyl ~416.89
Key Observations:

Core Heterocycle: The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from simpler triazole derivatives (e.g., 4H-1,2,4-triazoles in ).

Substituent Variations: The 4-methoxyphenyl group at position 3 (target compound) contrasts with pyrazine (CAS 573948-03-5) or phenyl (CAS 731812-05-8) substituents in analogs. The 3-chloro-4-methylphenyl acetamide side chain offers steric bulk compared to smaller groups (e.g., ethoxyphenyl in ), which may impact solubility or membrane permeability.

Molecular Properties and Substituent Effects

  • Electronic Effects : The 4-methoxy group on the triazolo[4,3-b]pyridazine core may stabilize the heterocycle via resonance, while chloro substituents (target and CAS 731812-05-8) could enhance electrophilicity at specific positions .
  • Thioether Linkage : The sulfur atom in the thioacetamide group (common to all compounds) contributes to metabolic stability compared to oxygen analogs but may increase susceptibility to oxidation .

Q & A

Q. What are the common synthetic routes for preparing the triazolopyridazine core in this compound?

The triazolopyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, triazolo[4,3-b]pyridazines can be formed by reacting hydrazine derivatives with appropriately substituted pyridazines under acidic or basic conditions. Key intermediates, such as 3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine, may involve substitution reactions using aryl halides and methoxyphenyl boronic acids in Suzuki couplings . Optimization of reaction conditions (e.g., catalyst choice, solvent, temperature) is critical for yield improvement.

Q. How is the thioacetamide linker introduced into the molecule?

The thioacetamide moiety is often incorporated via nucleophilic substitution. For instance, 6-mercapto-triazolopyridazine intermediates react with α-chloroacetamide derivatives (e.g., 2-chloro-N-(3-chloro-4-methylphenyl)acetamide) in the presence of a base like potassium carbonate. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved through column chromatography or recrystallization .

Q. What spectroscopic methods are used to confirm the compound’s structure?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and linkage integrity (e.g., methoxy group at 4.0 ppm in 1H^1H).
  • HRMS : Validates molecular formula (e.g., [M+H]+^+ peak matching C20_{20}H17_{17}ClN5_{5}O2_{2}S).
  • X-ray crystallography : Resolves ambiguous stereochemistry or regiochemistry in the triazolopyridazine core .

Q. What preliminary biological assays are recommended for this compound?

Initial screening includes:

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or radiometric methods.
  • Cytotoxicity profiling (MTT assay) in cancer cell lines to assess therapeutic potential.
  • Solubility and stability studies in PBS or simulated biological fluids to guide formulation .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

Contradictions in activity (e.g., variable IC50_{50} values across studies) may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Strategies include:

  • Reproducing assays under standardized protocols (e.g., ATP concentration in kinase assays).
  • Analytical purity checks via HPLC-MS to rule out degradation products.
  • Molecular docking studies to verify binding mode consistency with structural analogs .

Q. What strategies improve the compound’s metabolic stability?

  • Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring to reduce oxidative metabolism.
  • Replacing labile bonds : Substituting ester linkages with amides or ethers.
  • In vitro microsomal assays (human/rat liver microsomes) identify metabolic hotspots for further modification .

Q. How can regioselectivity challenges in triazolopyridazine synthesis be addressed?

Regioselectivity in triazole ring formation is controlled by:

  • Precursor design : Using asymmetrically substituted pyridazines to bias cyclization.
  • Catalytic systems : Pd-mediated cross-couplings to direct substituent placement.
  • Computational modeling : DFT calculations predict thermodynamically favored pathways .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent models : Assess oral bioavailability and half-life using LC-MS/MS quantification.
  • Tissue distribution studies : Radiolabeled compound tracing (e.g., 14C^{14}C) identifies accumulation sites.
  • PD/PK correlation : Link plasma concentration to target engagement (e.g., tumor growth inhibition in xenografts) .

Methodological Considerations

Q. How to optimize reaction yields for large-scale synthesis?

  • Flow chemistry : Enhances mixing and heat transfer for exothermic steps (e.g., thiol-acetamide coupling).
  • Green solvents : Replace DMF or DCM with cyclopentyl methyl ether (CPME) to improve safety profiles.
  • DoE (Design of Experiments) : Statistically identifies critical parameters (e.g., stoichiometry, temperature) .

Q. What safety precautions are essential during handling?

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2B irritation).
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.